An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of leucine. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.
L-Isoleucine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
l-Isoleucine is a natural product found in Euphorbia prostrata, Humulus lupulus, and other organisms with data available.
Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)
L-Isoleucine is one of the essential amino acids that cannot be made by the body and is known for its ability to help endurance and assist in the repair and rebuilding of muscle. This amino acid is important to body builders as it helps boost energy and helps the body recover from training. L-Isoleucine is also classified as a branched-chain amino acid (BCAA). It helps promote muscle recovery after exercise. Isoleucine is actually broken down for energy within the muscle tissue. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.
An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of LEUCINE. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.
l-Isoleucine
CAS No.: 73-32-5
VCID: VC21540572
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It is one of the three branched-chain amino acids (BCAAs), along with leucine and valine, which are crucial for protein synthesis and muscle growth . L-Isoleucine plays a significant role in various metabolic processes and has been studied extensively for its potential health benefits and metabolic effects. Metabolic PathwaysL-Isoleucine is metabolized primarily through the branched-chain alpha-keto acid dehydrogenase complex (BCKAD), which converts it into 3-methyl-2-oxopentanoate. This process is crucial for energy production and the synthesis of other important compounds . The metabolism of L-isoleucine also involves the formation of L-alloisoleucine, which is derived from L-isoleucine through transamination reactions .
Health and Dietary ImplicationsRecent studies have explored the effects of dietary restriction of L-isoleucine on health outcomes. Restricting isoleucine intake has been shown to improve glucose tolerance and increase energy expenditure in both young and aged mice . Additionally, L-isoleucine supplementation has been investigated for its potential impact on lipid metabolism, with some studies indicating that it may influence liver cholesterol levels without affecting serum glucose or lipid biomarkers significantly . Clinical and Therapeutic ApplicationsL-Isoleucine is involved in various clinical applications, particularly in the context of branched-chain amino acid disorders. For instance, in maple syrup urine disease (MSUD), patients have impaired metabolism of BCAAs, including L-isoleucine, leading to the accumulation of toxic metabolites . Understanding the metabolism of L-isoleucine is crucial for managing such conditions. |
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CAS No. | 73-32-5 | ||||||||||||||||||||
Product Name | l-Isoleucine | ||||||||||||||||||||
Molecular Formula | C6H13NO2 | ||||||||||||||||||||
Molecular Weight | 131.17 g/mol | ||||||||||||||||||||
IUPAC Name | (2S,3S)-2-amino-3-methylpentanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | AGPKZVBTJJNPAG-WHFBIAKZSA-N | ||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N | ||||||||||||||||||||
SMILES | CCC(C)C(C(=O)O)N | ||||||||||||||||||||
Canonical SMILES | CCC(C)C(C(=O)O)N | ||||||||||||||||||||
Boiling Point | Sublimes at 168-170 °C | ||||||||||||||||||||
Colorform | Waxy, shiny, rhombic leaflets from alcohol Crystals |
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Melting Point | 284 °C (decomposes) 285.5 °C |
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Physical Description | Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] Solid White to off-white powder; Sweet aroma |
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Related CAS | 34464-35-2 | ||||||||||||||||||||
Solubility | Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/ Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether. Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C In water, 3.44X10+4 mg/L at 25 °C 35 mg/mL Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol Soluble (in ethanol) |
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Synonyms | l-isoleucine;Isoleucine;73-32-5;(2S,3S)-2-Amino-3-methylpentanoicacid;(S)-Isoleucine;(S,S)-Isoleucine;2S,3S-Isoleucine;L-(+)-Isoleucine;erythro-L-Isoleucine;2-Amino-3-methylvalericacid;L-Ile;iso-leucine;alpha-Amino-beta-methylvalericacid;ISOLEUCINE,L-;Isoleucine(VAN);Valericacid,2-amino-3-methyl-;Isoleucinum[Latin];Isoleucina[Spanish];L-Norvaline,3-methyl-,erythro-;Aceticacid,amino-sec-butyl-;Norvaline,3-methyl-;(2S,3S)-alpha-Amino-beta-methyl-n-valericacid;Pentanoicacid,2-amino-3-methyl-;(2S,3S)-alpha-Amino-beta-merthylvalericacid;CCRIS5229 | ||||||||||||||||||||
Vapor Pressure | 0.00000001 [mmHg] | ||||||||||||||||||||
Reference | Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem |
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PubChem Compound | 6306 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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